molecular formula C7H7NO3 B3050366 1H-Pyrrole-1-propanal, 2,5-dihydro-2,5-dioxo- CAS No. 25441-46-7

1H-Pyrrole-1-propanal, 2,5-dihydro-2,5-dioxo-

Cat. No. B3050366
CAS RN: 25441-46-7
M. Wt: 153.14 g/mol
InChI Key: BUKJIMFRGCHNGI-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-propanal, 2,5-dihydro-2,5-dioxo- , also known as 2,5-dihydro-1H-pyrrole , is a chemical compound with the molecular formula C₄H₇N . It is a cyclic amine containing a pyrrole ring and an aldehyde functional group. The compound exhibits interesting reactivity due to its structural features .


Synthesis Analysis

The synthesis of 1H-Pyrrole-1-propanal, 2,5-dihydro-2,5-dioxo- involves various methods, including cyclization reactions. One common approach is the reaction of an appropriate aldehyde with a primary amine under acidic or basic conditions. The cyclization forms the pyrrole ring, followed by reduction to yield the dihydro derivative .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-1-propanal, 2,5-dihydro-2,5-dioxo- consists of a five-membered pyrrole ring with an aldehyde group attached. The compound adopts a planar geometry due to resonance within the pyrrole ring. The nitrogen atom in the pyrrole ring is sp² hybridized, contributing to its aromatic character .


Chemical Reactions Analysis

  • Substitution Reactions : The nitrogen atom in the pyrrole ring is susceptible to nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

  • Odor : It may have a characteristic odor due to the pyrrole ring .

Safety and Hazards

  • Fire Hazard : It is flammable; avoid open flames and sparks .

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,5H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKJIMFRGCHNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601589
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dioxopyrrol-1-YL)propanal

CAS RN

25441-46-7
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-1-propanal, 2,5-dihydro-2,5-dioxo-
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Reactant of Route 6
1H-Pyrrole-1-propanal, 2,5-dihydro-2,5-dioxo-

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